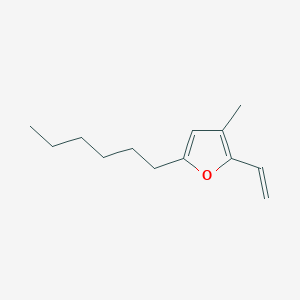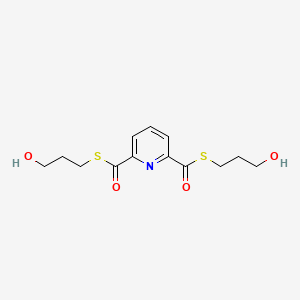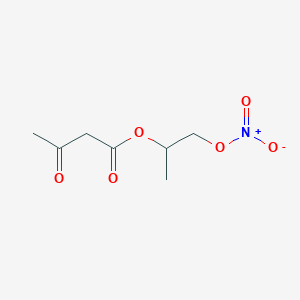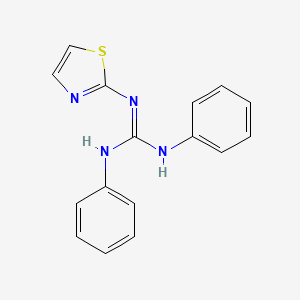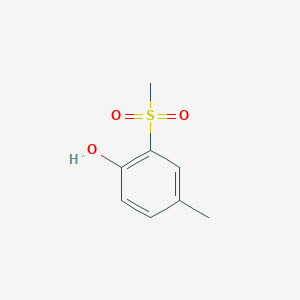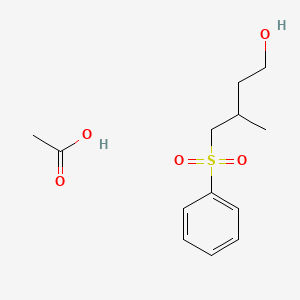![molecular formula C12H7Br2N B14398680 5,5-Dibromo-5H-indeno[1,2-B]pyridine CAS No. 89971-93-7](/img/structure/B14398680.png)
5,5-Dibromo-5H-indeno[1,2-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dibromo-5H-indeno[1,2-B]pyridine: is a chemical compound belonging to the class of indenopyridines It is characterized by the presence of two bromine atoms attached to the indeno[1,2-B]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dibromo-5H-indeno[1,2-B]pyridine typically involves the bromination of 5H-indeno[1,2-B]pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Dibromo-5H-indeno[1,2-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of 5H-indeno[1,2-B]pyridine.
Reduction Reactions: Reduced forms of the compound with different functional groups.
Oxidation Reactions: Oxidized derivatives with altered electronic properties.
Applications De Recherche Scientifique
Chemistry: 5,5-Dibromo-5H-indeno[1,2-B]pyridine is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its potential as a therapeutic agent .
Medicine: While specific medical applications are still under investigation, the compound’s structural features make it a candidate for drug development, particularly in the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and electronic devices .
Mécanisme D'action
The mechanism of action of 5,5-Dibromo-5H-indeno[1,2-B]pyridine involves its interaction with molecular targets through its bromine atoms and indeno[1,2-B]pyridine core. The bromine atoms can participate in halogen bonding, while the indeno[1,2-B]pyridine core can interact with various biological and chemical targets. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways .
Comparaison Avec Des Composés Similaires
5H-Indeno[1,2-B]pyridine: The parent compound without bromine atoms.
5,5-Dichloro-5H-indeno[1,2-B]pyridine: A similar compound with chlorine atoms instead of bromine.
5,5-Diiodo-5H-indeno[1,2-B]pyridine: A similar compound with iodine atoms instead of bromine.
Uniqueness: 5,5-Dibromo-5H-indeno[1,2-B]pyridine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
89971-93-7 |
|---|---|
Formule moléculaire |
C12H7Br2N |
Poids moléculaire |
325.00 g/mol |
Nom IUPAC |
5,5-dibromoindeno[1,2-b]pyridine |
InChI |
InChI=1S/C12H7Br2N/c13-12(14)9-5-2-1-4-8(9)11-10(12)6-3-7-15-11/h1-7H |
Clé InChI |
NQQAFZSEAVUCSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2(Br)Br)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


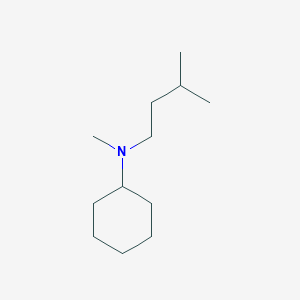
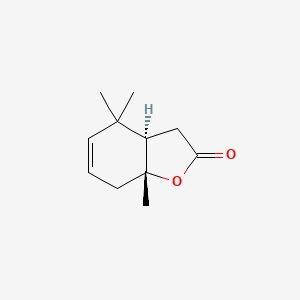
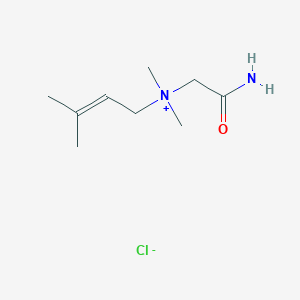

![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
